molecular formula C16H18N4O4S B2766774 N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 685837-34-7

N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B2766774
M. Wt: 362.4
InChI Key: HKUFFSLGNRLAJW-UHFFFAOYSA-N
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Description

N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, also known as COX-2 inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme, which plays a crucial role in the inflammatory response.

Scientific Research Applications

Metabolism and Pharmacokinetics

Compounds similar to "N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide" are often explored for their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) in humans. For example, studies on related compounds, like venetoclax, highlight the importance of understanding how such drugs are processed in the body. Venetoclax's metabolism and excretion were comprehensively characterized in humans, revealing that it is primarily cleared through hepatic metabolism, with feces being the major elimination pathway and minimal urinary excretion. Such insights are crucial for drug development, especially in assessing safety and efficacy profiles (Liu et al., 2017).

Toxicology and Safety Assessment

The toxicological profile of a compound is critical for its potential therapeutic application. Studies often examine the metabolic pathways to identify any toxic metabolites that could impact safety. For instance, the metabolism and hemoglobin adduct formation of acrylamide, a compound with potential carcinogenic effects, have been studied to understand its impact on human health. Such research is foundational for developing compounds with a favorable safety profile, guiding regulatory decisions and clinical use (Fennell et al., 2005).

properties

IUPAC Name

N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4S/c21-14(17-16-19-18-15(24-16)12-3-4-12)11-5-7-13(8-6-11)25(22,23)20-9-1-2-10-20/h5-8,12H,1-4,9-10H2,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKUFFSLGNRLAJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

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